In Vitro STING Pathway Activation in THP-1 Cells at 10 μM
STING agonist-26 (CF508) activates STING-dependent signaling in THP-1 human monocyte cells. Treatment at 10 μM for 3–5 hours enhances phosphorylation of STING, TBK1, and IRF3, and increases the levels of IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5 . No head-to-head comparator data are available; therefore, this represents Supporting Evidence derived from vendor-provided assay protocols. For context, reference STING agonists such as diABZI STING agonist-4 exhibit IC50 values of 20 nM in binding assays, while the CDN agonist ADU-S100 induces type I IFN production in THP-1 cells at sub-micromolar concentrations .
| Evidence Dimension | In vitro STING pathway activation (phosphorylation of STING/TBK1/IRF3) and cytokine induction |
|---|---|
| Target Compound Data | 10 μM STING agonist-26 enhances phosphorylation of STING, TBK1, and IRF3 after 3 hours; increases IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5 after 5 hours |
| Comparator Or Baseline | No direct comparator data available. Reference agonists: diABZI STING agonist-4 IC50 = 20 nM; ADU-S100 (CDN) induces type I IFN in THP-1 cells |
| Quantified Difference | Not applicable; no head-to-head comparison exists |
| Conditions | THP-1 human monocyte cell line; 10 μM compound concentration; 3–5 hour incubation |
Why This Matters
Establishes a defined in vitro concentration (10 μM) for STING pathway activation in a commonly used immune cell line, enabling reproducibility in mechanistic studies.
